molecular formula C50H64CuN14O6S3 B13748956 Astra blue

Astra blue

Cat. No.: B13748956
M. Wt: 1116.9 g/mol
InChI Key: UWVMJRPVJLKZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astra Blue, known chemically as 1,3-Bis[4-(dimethylamino)phenyl]-1,3-propanedione bisbenzenesulfonate, is a cationic dye primarily used in botanical research. It is particularly effective for staining acidic plant cell components such as lignin and cellulose . This compound is valued for its ability to provide detailed visualization of plant tissues under a microscope.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Astra Blue involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base to form 1,3-bis[4-(dimethylamino)phenyl]-1,3-propanedione. This intermediate is then reacted with benzenesulfonic acid to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. The dye is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Astra Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces simpler amine derivatives .

Scientific Research Applications

Astra Blue is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Astra Blue involves its binding to the polysaccharide components within plant tissues. This binding enables detailed visualization of cell walls and other structural features under a microscope. The dye’s affinity for acidic components like lignin and cellulose makes it particularly useful for botanical studies .

Comparison with Similar Compounds

Astra Blue is often compared with other dyes used in botanical research, such as:

This compound’s unique ability to stain acidic plant cell components and its compatibility with other dyes like Safranin O make it a valuable tool in botanical and histological research.

Properties

Molecular Formula

C50H64CuN14O6S3

Molecular Weight

1116.9 g/mol

IUPAC Name

copper;N-[3-(dimethylamino)propyl]methanesulfonamide;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.3C6H16N2O2S.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;3*1-8(2)6-4-5-7-11(3,9)10;/h1-16H;3*7H,4-6H2,1-3H3;/q-2;;;;+2

InChI Key

UWVMJRPVJLKZKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.